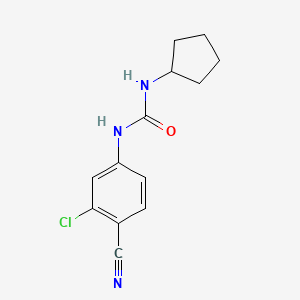![molecular formula C9H15N7 B14908738 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B14908738.png)
7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine is a bicyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by two fused pyrimidine rings, each containing two nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is further reacted with appropriate reagents to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Analyse Chemischer Reaktionen
7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and specific temperatures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine involves its interaction with molecular targets, such as enzymes or receptors. It is believed to act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing the normal substrate from binding and inhibiting the enzyme’s activity. This mechanism is particularly relevant in the context of protein kinases, where the compound binds to the ATP-binding site, inhibiting the transfer of phosphate groups to target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine include other pyrimido[4,5-d]pyrimidine derivatives, such as:
- 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine
- 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidine
These compounds share the bicyclic pyrimidine structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C9H15N7 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
2-propyl-1H-pyrimido[4,5-d]pyrimidine-2,5,7-triamine |
InChI |
InChI=1S/C9H15N7/c1-2-3-9(12)13-4-5-6(10)14-8(11)15-7(5)16-9/h4H,2-3,12H2,1H3,(H5,10,11,14,15,16) |
InChI-Schlüssel |
JNGQBDUXWTYCJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(NC2=NC(=NC(=C2C=N1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)
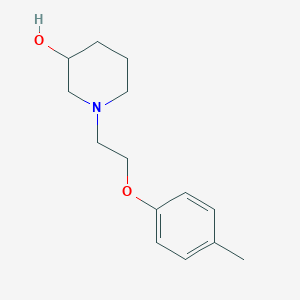

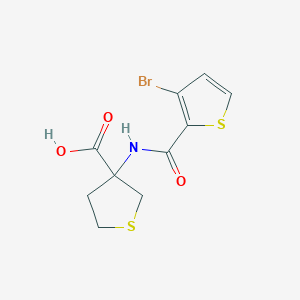
![7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14908671.png)
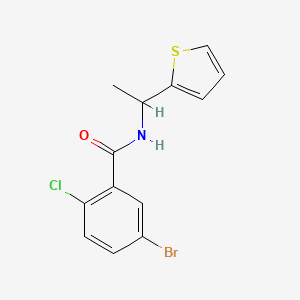
![1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)
![1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol](/img/structure/B14908693.png)
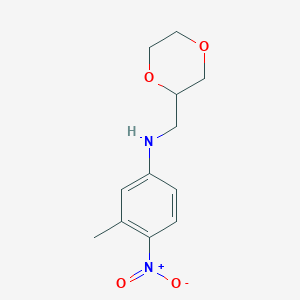
![4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14908706.png)
![(R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B14908713.png)


